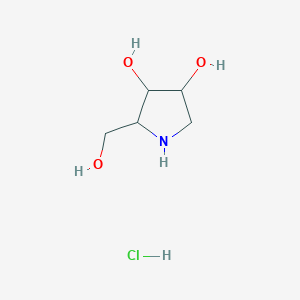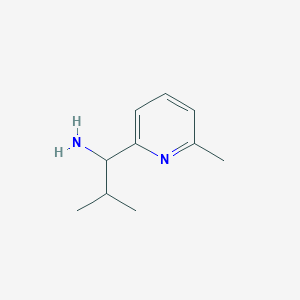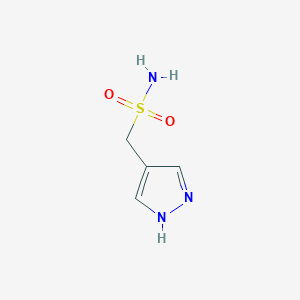
Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a cyclohexyl group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of (2S)-2-amino-4-cyclohexyl-butanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl (2S)-2-amino-4-cyclohexyl-butanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl (2S)-2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl (2S)-2-amino-4-methylpentanoate hydrochloride: Similar structure but with a methyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets.
Propiedades
IUPAC Name |
ethyl 2-amino-4-cyclohexylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPVARHUGJVMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)

![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)


![benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)
![N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)
